![molecular formula C17H16O5 B14643163 4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde CAS No. 56261-32-6](/img/structure/B14643163.png)
4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of three methoxy groups and two aldehyde groups attached to a biphenyl core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3-trimethoxybenzene.
Substitution Reaction: The trimethoxybenzene undergoes a substitution reaction to introduce the biphenyl moiety.
Oxidation Reaction: The resulting compound is then subjected to an oxidation reaction to form the aldehyde groups.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts. The process is designed to be environmentally friendly and cost-effective, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trimethoxybiphenyl
- 2′-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
Comparison
4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is unique due to the presence of both methoxy and aldehyde groups on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
56261-32-6 |
|---|---|
Fórmula molecular |
C17H16O5 |
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
2-(2-formyl-5-methoxyphenyl)-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C17H16O5/c1-20-13-5-4-11(9-18)14(7-13)15-8-17(22-3)16(21-2)6-12(15)10-19/h4-10H,1-3H3 |
Clave InChI |
QYLVHPJBLFLPNS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C=O)C2=CC(=C(C=C2C=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


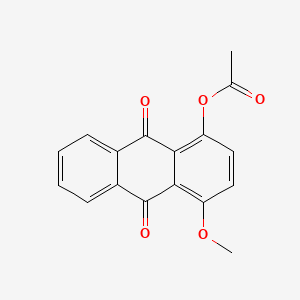
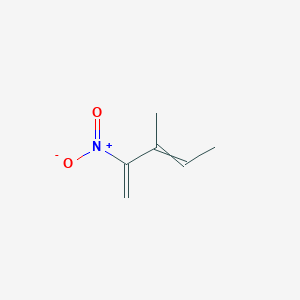
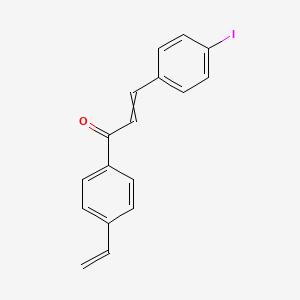
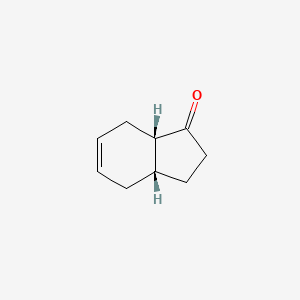
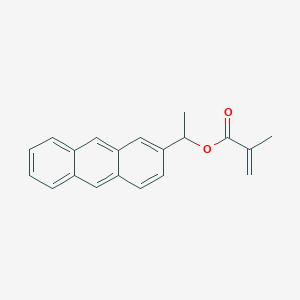
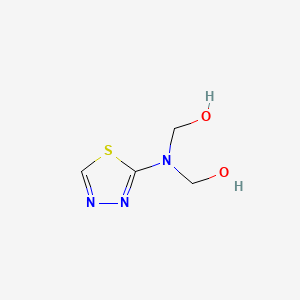
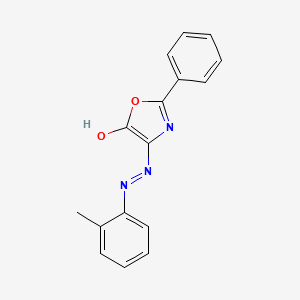
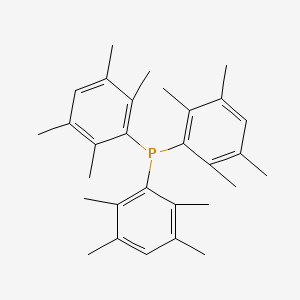

![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)


![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)

